molecular formula C16H23NO4S B2543749 4-ethoxy-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methylbenzene-1-sulfonamide CAS No. 2097913-85-2

4-ethoxy-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methylbenzene-1-sulfonamide

Cat. No. B2543749
M. Wt: 325.42
InChI Key: ZKHYUMCXWTWFAM-UHFFFAOYSA-N
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Description

The compound "4-ethoxy-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methylbenzene-1-sulfonamide" is a sulfonamide derivative, which is a class of compounds known for their wide range of biological activities and applications in medicinal chemistry. Sulfonamides typically contain a sulfonyl group attached to an amine, and they have been studied extensively for their potential therapeutic effects, including as antimicrobial agents and enzyme inhibitors .

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines or other nucleophiles. For example, in one study, the synthesis was initiated by reacting 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution to yield a parent sulfonamide molecule. This molecule was then treated with various alkyl/aralkyl halides to produce a series of new derivatives . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be employed, using appropriate starting materials and reaction conditions to introduce the ethoxy and hydroxycyclohexenylmethyl groups.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be characterized using spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR, as well as X-ray crystallography. These methods provide information about the functional groups present, the molecular conformation, and the overall geometry of the compound. For instance, the crystal structure of a related sulfonamide compound was determined, revealing the presence of hydrogen bonds and π-π stacking interactions that contribute to the supramolecular architecture . Density functional theory (DFT) calculations can also be used to investigate the molecular and electronic structures, as well as to predict properties such as ionization potential, electron affinity, and charge distribution .

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions, depending on their functional groups and the reaction conditions. For example, Schiff base formation is a common reaction involving the condensation of an amine with an aldehyde or ketone, as seen in the synthesis of a Schiff base sulfonamide from sulfamethoxazole and 2-hydroxy-3-methoxybenzaldehyde . The reactivity of sulfonamides can also be influenced by the presence of substituents that affect the electron density and steric hindrance around the sulfonyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of functional groups like hydroxyl, ethoxy, and methyl can affect the compound's ability to form hydrogen bonds and interact with solvents. The crystal structure analysis of a related compound, 3-(ethoxycarbonyl)-4-hydroxybenzenesulfonic acid sesquihydrate, provides insights into the hydrogen bonding network and the 3D crystal packing, which are important for understanding the material's properties . Additionally, the biological activity of sulfonamide derivatives can be assessed through studies on test cultures of bacteria and fungi, as well as through enzyme inhibition assays .

Scientific Research Applications

Aggregation and Supra-Amphiphiles

One significant application area for sulfonamide derivatives includes their role in the formation of supra-amphiphiles based on their aggregation behavior. p-Sulfonatocalixarenes, for example, exhibit water solubility and biological compatibility, making them important host receptors in supramolecular chemistry. Their ability to form inclusion complexes with cationic and neutral species allows for the design of novel surfactants and supramolecular amphiphiles, highlighting the structural versatility and functional utility of sulfonamide derivatives in designing molecules with specific self-assembly properties (Basílio, Francisco, & García‐Río, 2013).

Microbial Degradation of Sulfonamides

Another research avenue explores the microbial degradation of sulfonamides, such as sulfamethoxazole, through pathways like ipso-hydroxylation. This mechanism, which leads to fragmentation of the parent compound and the elimination of harmful sulfonamides from the environment, underscores the environmental and bioremediation relevance of sulfonamide derivatives (Ricken et al., 2013).

Crystal Structure Analysis

Research on the crystal structure of sulfonamide derivatives, such as 3-(ethoxycarbonyl)-4-hydroxybenzenesulfonic acid, provides insights into the molecular arrangements and interactions critical for designing compounds with desired physical and chemical properties. This foundational knowledge is essential for the development of new materials and drugs (Wu et al., 2009).

Antimicrobial Activities

Sulfonamides' antimicrobial activities against both gram-positive and gram-negative bacteria underline their importance in developing therapeutic agents for treating various infectious diseases. This application showcases the therapeutic potential of sulfonamide derivatives in medicinal chemistry (Ahmad & Farrukh, 2012).

Synthesis of Heterocyclic Compounds

Sulfonamide derivatives serve as key intermediates in synthesizing heterocyclic compounds, which have various applications in pharmaceuticals and materials science. The versatility of sulfonamides in chemical synthesis highlights their role in constructing complex molecular architectures (Mohsein, Majeed, & Al-Ameerhelal, 2019).

Safety And Hazards

Safety and hazard analysis involves understanding the risks associated with handling the compound. This could include toxicity information, safety precautions, and first aid measures.


Future Directions

Future directions could involve potential applications of the compound, areas of research interest, and unanswered questions about the compound that could be the focus of future studies.


properties

IUPAC Name

4-ethoxy-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4S/c1-3-21-15-8-7-14(11-13(15)2)22(19,20)17-12-16(18)9-5-4-6-10-16/h5,7-9,11,17-18H,3-4,6,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKHYUMCXWTWFAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCCC=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methylbenzene-1-sulfonamide

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